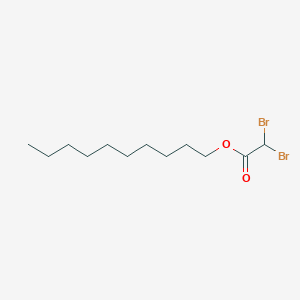
Decyl dibromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl dibromoacetate is an organic compound with the molecular formula C12H22Br2O2. It is an ester formed from decanol and dibromoacetic acid. This compound is known for its applications in organic synthesis and various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decyl dibromoacetate is typically synthesized through the esterification reaction between decanol and dibromoacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid. The general reaction is as follows: [ \text{C}2\text{H}2\text{Br}2\text{O}2 + \text{C}{10}\text{H}{21}\text{OH} \rightarrow \text{C}{12}\text{H}{22}\text{Br}_2\text{O}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves:
Reactants: Decanol and dibromoacetic acid.
Catalyst: Sulfuric acid.
Temperature: Elevated temperatures to accelerate the reaction.
Purification: Distillation or recrystallization to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Decyl dibromoacetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of decanol and dibromoacetic acid.
Substitution: The bromine atoms in this compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Decanol and dibromoacetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Decyl dibromoacetate has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of decyl dibromoacetate involves its reactivity as an ester and the presence of bromine atoms. The ester bond can be cleaved by hydrolysis, and the bromine atoms can participate in substitution reactions. These properties make it a versatile compound in various chemical processes.
Comparaison Avec Des Composés Similaires
Decyl acetate: Similar ester structure but lacks bromine atoms.
Ethyl dibromoacetate: Similar brominated ester but with a shorter alkyl chain.
Uniqueness: Decyl dibromoacetate is unique due to the presence of both a long alkyl chain and bromine atoms, which confer specific reactivity and properties not found in simpler esters or non-brominated compounds.
Conclusion
This compound is a valuable compound in organic synthesis and industrial applications. Its unique structure and reactivity make it a versatile tool in various chemical processes and scientific research.
Propriétés
Numéro CAS |
59956-60-4 |
|---|---|
Formule moléculaire |
C12H22Br2O2 |
Poids moléculaire |
358.11 g/mol |
Nom IUPAC |
decyl 2,2-dibromoacetate |
InChI |
InChI=1S/C12H22Br2O2/c1-2-3-4-5-6-7-8-9-10-16-12(15)11(13)14/h11H,2-10H2,1H3 |
Clé InChI |
LBTSNVBKZDFKLR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)

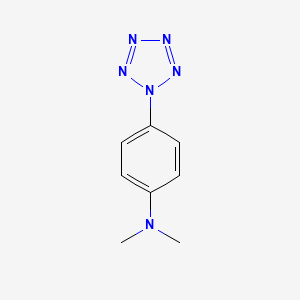
![2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine](/img/structure/B14617653.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
![1-[(3-Isocyanatopropyl)sulfanyl]nonane](/img/structure/B14617670.png)
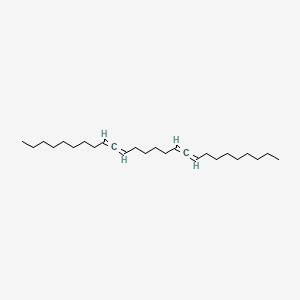

![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)

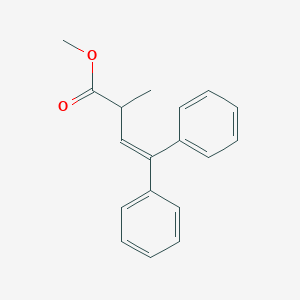
![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)
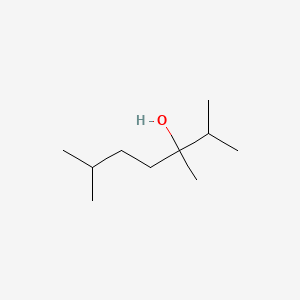
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
